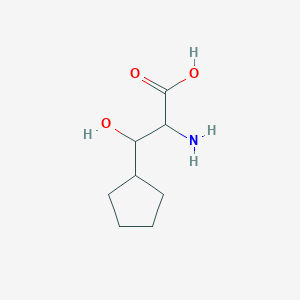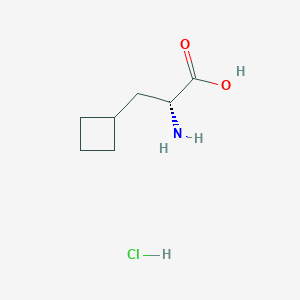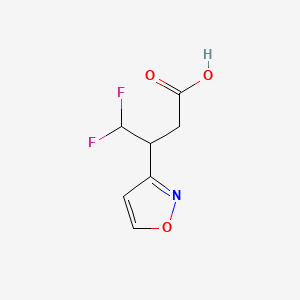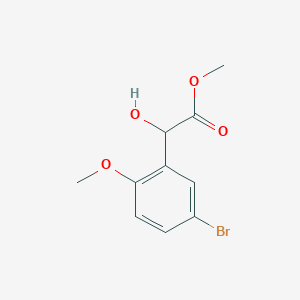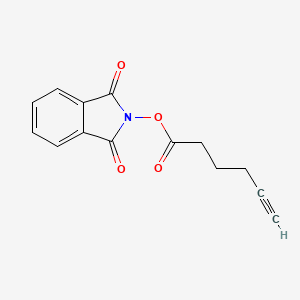
1,3-Dioxoisoindolin-2-yl hex-5-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxoisoindolin-2-yl hex-5-ynoate is a chemical compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl hex-5-ynoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones . The reaction conditions often include the use of solvents like toluene and catalysts such as transition metals or organocatalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxoisoindolin-2-yl hex-5-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .
Aplicaciones Científicas De Investigación
1,3-Dioxoisoindolin-2-yl hex-5-ynoate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,3-Dioxoisoindolin-2-yl hex-5-ynoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The molecular targets may include proteins involved in cellular signaling, metabolic pathways, and gene expression . The pathways involved can vary, but they often include oxidative stress, apoptosis, and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,3-Dioxoisoindolin-2-yl hex-5-ynoate include:
3-(1,3-Dioxoisoindolin-2-yl)propanal: A compound with a similar isoindoline nucleus and carbonyl groups.
S-(1,3-Dioxoisoindolin-2-yl)O,O-diethyl phosphorothioate: Another compound with a related structure and functional groups.
Uniqueness
This compound is unique due to its specific alkyne functional group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specialized applications, such as in the development of novel pharmaceuticals and advanced materials .
Propiedades
Fórmula molecular |
C14H11NO4 |
|---|---|
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
(1,3-dioxoisoindol-2-yl) hex-5-ynoate |
InChI |
InChI=1S/C14H11NO4/c1-2-3-4-9-12(16)19-15-13(17)10-7-5-6-8-11(10)14(15)18/h1,5-8H,3-4,9H2 |
Clave InChI |
ZTGGQOLYZUUQKS-UHFFFAOYSA-N |
SMILES canónico |
C#CCCCC(=O)ON1C(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


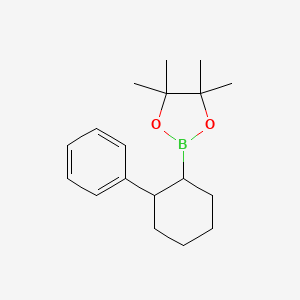

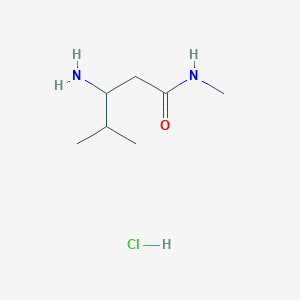
![7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-onedihydrochloride](/img/structure/B13568893.png)
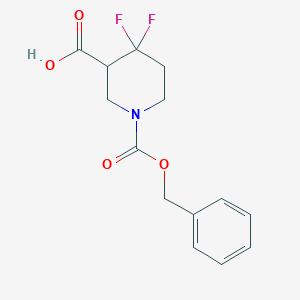
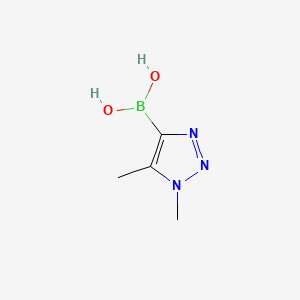
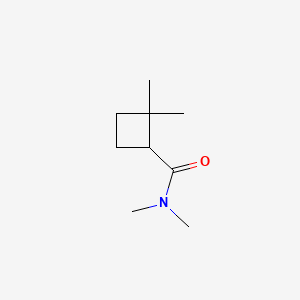
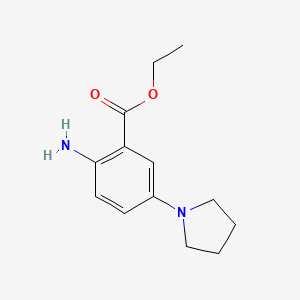
![Tert-butyl 7-[imino(methyl)oxo-lambda6-sulfanyl]-4-azaspiro[2.5]octane-4-carboxylate hydrochloride](/img/structure/B13568913.png)
